2-[Benzyl(methyl)amino]-1-phenylethanone
Description
Overview of Alpha-Aminoketones as Key Synthetic Intermediates
Alpha-aminoketones are a fundamentally important class of nitrogen-containing compounds that serve as versatile building blocks in organic synthesis. colab.ws Their significance stems from their dual functionality, which allows them to participate in a wide array of chemical transformations. They are crucial synthetic intermediates for the preparation of numerous natural products and pharmacologically active molecules. colab.wsnih.gov
The structural motif of an α-aminoketone is found in several commercial drugs, highlighting its relevance in medicinal chemistry. colab.ws Furthermore, these compounds are pivotal precursors for the synthesis of other important molecular classes, including 2-amino alcohols and a variety of nitrogenous heterocycles. colab.ws The inherent reactivity of both the amine and ketone groups makes α-aminoketones valuable synthons for constructing complex molecular architectures. colab.wswikipedia.org The field has seen considerable growth in recent years, with numerous new synthetic protocols being developed to access this high-value scaffold. rsc.orgrsc.org
Structural Analysis and Classification of 2-[Benzyl(methyl)amino]-1-phenylethanone
This compound is an aromatic α-aminoketone. Its structure consists of an acetophenone (B1666503) core that is substituted at the alpha carbon. The substituent is a tertiary amine, specifically a methylamino group which is also N-substituted with a benzyl (B1604629) group.
The key structural features are:
A Phenylketone Group: A phenyl ring attached to a carbonyl group.
An α-Amine: A nitrogen atom bonded to the carbon adjacent to the carbonyl group.
A Tertiary Amine: The nitrogen atom is bonded to three carbon atoms (a methyl group, a benzyl group, and the α-carbon of the ketone).
This specific arrangement of functional groups defines its chemical properties and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 33350-26-4 | chemsrc.comchemdad.com |
| Molecular Formula | C₁₆H₁₇NO | chemdad.com |
| Molecular Weight | 239.31 g/mol | chemdad.com |
| Boiling Point | 195-205 °C (at 20 Torr) | chemdad.com |
| Density (Predicted) | 1.078 ± 0.06 g/cm³ | chemdad.com |
| pKa (Predicted) | 6.36 ± 0.50 | chemdad.com |
Historical Development of Synthetic Approaches to Related Chemical Scaffolds
The synthesis of α-aminoketones has evolved significantly over the years, with numerous methods being developed to construct this valuable chemical scaffold.
A foundational and widely used method involves the nucleophilic substitution of α-haloketones with primary or secondary amines. wikipedia.org For instance, a common route to prepare the scaffold of this compound involves the reaction of 2-bromoacetophenone (B140003) with N-methylbenzylamine. chemsrc.com
Another established pathway is the Heyns rearrangement, which transforms α-hydroxy imines into α-amino ketones through an intramolecular redox reaction. rsc.org This method is notable as it results in the migration of the carbonyl group to the adjacent carbon. rsc.org
More contemporary approaches have focused on improving efficiency, functional group tolerance, and reaction conditions. These include:
Oxidative Ring-Opening: Aziridines can be opened oxidatively to yield α-amino ketones using reagents such as N-bromosuccinimide (NBS) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). colab.ws
Direct Oxo-amination: Alkenes and enol ethers can be converted directly into α-aminoketones through oxidative coupling with secondary amines. colab.ws
Condensation Reactions: A metal-free nitroso aldol (B89426) reaction has been developed, which couples anilines with silyl (B83357) enol ethers to generate α-amino ketones. colab.wsrsc.org
Photoredox Catalysis: Visible-light-promoted reactions using photocatalysts can generate nitrogen-centered radicals that couple with enol acetates to form the desired products. colab.ws
One-Pot Syntheses: Methods have been developed for the one-pot synthesis of α-amino ketones directly from benzylic alcohols and amines, often mediated by reagents like NBS. rsc.org
Patented industrial processes for structurally related compounds, such as α-(N-benzyl-N-methylamino)-m-hydroxy acetophenone hydrochloride, also utilize multi-step syntheses involving catalytic bromination followed by amination condensation. google.compatsnap.com
Table 2: Summary of Synthetic Strategies for α-Aminoketones
| Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Amination of α-Haloketones | α-Haloketone, Amine | Classical and direct approach. | wikipedia.org |
| Heyns Rearrangement | α-Hydroxy Ketone, Amine | Involves formation of an α-hydroxy imine and carbonyl migration. | rsc.org |
| Oxidative Ring-Opening | Aziridine (B145994) | Uses oxidizing agents like NBS to open the ring. | colab.ws |
| One-Pot from Alcohols | Benzylic Alcohol, Amine | NBS-mediated, operationally simple. | rsc.org |
| Nitroso Aldol Reaction | Silyl Enol Ether, Aniline | Metal-free cross-coupling. | colab.wsrsc.org |
| Photoredox Catalysis | Enol Acetate, Aminopyridinium Salt | Visible-light promoted, forms N-centered radicals. | colab.ws |
Research Significance and Future Directions in the Chemistry of this compound
The primary significance of this compound lies in its role as a synthetic intermediate and a structural motif in medicinal and materials chemistry. The α-aminoketone scaffold is a well-established pharmacophore and a precursor to other valuable structures.
The reduction of the ketone group in this compound yields the corresponding 2-amino alcohol, 2-[benzyl(methyl)amino]-1-phenylethanol, a different class of compound with its own distinct applications. sigmaaldrich.comsigmaaldrich.com This highlights the utility of the parent ketone as a precursor. The α-aminoketone framework is a key intermediate in the industrial synthesis of important pharmaceuticals like phenylephrine, underscoring the value of this molecular architecture. google.compatsnap.com
Future research involving this compound and related compounds is likely to advance in several directions:
Development of Novel Synthetic Routes: A continuing goal is the creation of more efficient, cost-effective, and environmentally benign synthetic methods, with a particular focus on enantioselective syntheses to produce optically pure compounds. organic-chemistry.org
Exploration in Heterocyclic Chemistry: The compound serves as an ideal precursor for synthesizing novel and complex nitrogen-containing heterocyclic compounds, which are a rich source of biologically active molecules. colab.wsnih.gov
Materials Science Applications: While not extensively documented for this specific molecule, structurally similar α-aminoketones are used as photoinitiators in polymerization processes. Future studies could explore the potential of this compound in the development of new polymers and resins.
Medicinal Chemistry Scaffolding: Given the prevalence of the α-aminoketone core in bioactive molecules, this compound could serve as a versatile scaffold for the synthesis of compound libraries. rsc.orgrsc.org These libraries could then be screened to identify new lead compounds for drug discovery programs.
The continued exploration of the chemistry of this compound and its derivatives holds promise for innovations in synthetic methodology, medicinal chemistry, and materials science.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGWIMPTNLSLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542571 | |
| Record name | 2-[Benzyl(methyl)amino]-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33350-26-4 | |
| Record name | 2-[Benzyl(methyl)amino]-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyl Methyl Amino 1 Phenylethanone
Direct Aminomethylation and Condensation Approaches
Direct synthesis methods aim to construct the 2-[benzyl(methyl)amino]-1-phenylethanone molecule in fewer steps, typically by forming the crucial carbon-nitrogen bond through the reaction of a ketone with an amine.
Aminomethylation of Phenylethanone Derivatives with N-Methylbenzylamine
A common and direct route to synthesizing α-amino ketones involves the condensation reaction between a phenylethanone derivative, such as propiophenone (B1677668), and N-methylbenzylamine. smolecule.comchemicalbook.com This method unites the principal structural components in a single key step. The reaction involves the nucleophilic attack of the secondary amine, N-methylbenzylamine, onto the carbonyl carbon of the ketone. While specific examples detailing the direct aminomethylation of phenylethanone itself are not extensively covered, the condensation of its derivatives is a well-established pathway. smolecule.com The reaction is often facilitated by catalysts to proceed efficiently. smolecule.com
Acid-Catalyzed Condensation Reactions
To enhance the efficiency of the condensation between phenylethanone derivatives and N-methylbenzylamine, an acid catalyst is typically required. smolecule.com The catalyst functions by protonating the carbonyl oxygen of the ketone, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. Various acids can be employed for this purpose. Boric acid, for instance, has been identified as an effective and non-toxic catalyst for condensation reactions involving acetophenone (B1666503) derivatives, particularly under microwave conditions, to form α,β-unsaturated ketones. researchgate.netmdpi.com This methodology, while leading to a different final product (an unsaturated ketone), demonstrates the principle of acid catalysis in activating ketones for condensation. researchgate.net The general mechanism under acidic conditions involves the initial protonation of the carbonyl compound, which then facilitates the reaction with the amine. nih.govresearchgate.net
Indirect Synthesis via Alpha-Substituted Precursors
Indirect methods involve the use of a phenylethanone skeleton that has been pre-functionalized at the alpha-position, typically with a leaving group like a halogen. This sets up a subsequent nucleophilic substitution reaction with the amine.
Reactions of Alpha-Haloacetophenones with N-Methylbenzylamine
A primary indirect synthetic route involves the reaction of an alpha-haloacetophenone, such as α-bromoacetophenone, with N-methylbenzylamine. smolecule.com This reaction proceeds via a classic nucleophilic substitution mechanism. smolecule.com The nitrogen atom of N-methylbenzylamine acts as the nucleophile, attacking the electrophilic carbon atom that bears the halogen substituent and displacing the halide ion to form the final carbon-nitrogen bond. smolecule.com This two-step process, beginning with the halogenation of the ketone followed by amination, is a fundamental strategy for producing α-amino ketones. smolecule.com
Catalytic Bromination Followed by Amination Condensation
This pathway elaborates on the indirect method by first preparing the α-halo-precursor through the selective bromination of an acetophenone derivative. smolecule.comnih.gov The α-bromination of acetophenone can be achieved using various brominating agents and conditions. nih.gov
Commonly used reagents have included liquid bromine, N-bromosuccinimide (NBS), and copper bromide, although these can present challenges regarding toxicity, stability, or environmental concerns. nih.gov More recent developments have focused on safer and more efficient alternatives. For instance, pyridine (B92270) hydrobromide perbromide has been successfully used as a brominating agent for various acetophenone derivatives, with acetic acid as the solvent. nih.govresearchgate.net Another innovative method involves the electroselective α-bromination using bromonium ions generated in situ from ammonium (B1175870) bromide, offering a greener approach with high selectivity. rsc.org
The optimal conditions for these bromination reactions have been studied, as summarized in the table below.
| Substrate | Brominating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 °C | 3 h | 85 | nih.govresearchgate.net |
| 4-Trifluoromethylacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 °C | 3 h | 90 | nih.gov |
| Acetophenone | NH₄Br (electrochemical) | H₂O:CH₃CN | Ambient | N/A | 80 | rsc.org |
Once the α-bromoacetophenone derivative is synthesized and purified, it undergoes the amination condensation with N-methylbenzylamine, as described previously, to yield this compound. smolecule.com
Stereoselective and Asymmetric Synthesis of this compound Derivatives
The development of stereoselective and asymmetric syntheses is crucial for accessing specific enantiomers of chiral molecules, which is of significant interest in medicinal chemistry. While specific literature on the asymmetric synthesis of this compound is not widely detailed, general strategies for producing chiral α-amino acids and their derivatives can be considered.
One established approach involves the use of chiral auxiliaries. For example, a chiral oxazinone derived from L-phenylalanine and phenacyl bromide has been used for the diastereoselective alkylation to create α-alkylated phenylalanine derivatives. rsc.org This method relies on attaching a chiral auxiliary to the substrate, which directs the stereochemical outcome of a subsequent reaction before being cleaved. rsc.org
Another powerful strategy involves the stereocontrolled ring-opening of chiral aziridines. Enantiomerically enriched N-Boc-protected 2,3-diaminopropylphosphonates, for instance, have been synthesized from chiral N-benzyl-(aziridin-2-yl)methylphosphonates through a regioselective ring-opening reaction. nih.gov Such aziridine-based methods demonstrate a high degree of stereocontrol in forming new stereocenters adjacent to an amino group. nih.govresearchgate.net These examples of diastereoselective alkylation and stereospecific aziridine (B145994) ring-opening represent potential strategies that could be adapted for the asymmetric synthesis of this compound and its derivatives. rsc.orgnih.gov
Enantioselective Catalytic Methods for Alpha-Aminoketones
The generation of chiral α-aminoketones in an enantiomerically pure form is of paramount importance. Catalytic asymmetric synthesis provides the most elegant and atom-economical route to these valuable molecules. Several key strategies have been developed.
One prominent method involves the palladium-catalyzed asymmetric arylation of in situ-generated α-keto imines. nih.gov This approach allows for the direct formation of chiral α-amino ketones from C-acyl N,O-aminals and arylboronic acids. The chiral palladium(II) complex not only facilitates the enantioselective carbon-carbon bond formation but also activates the starting materials. nih.gov
Another significant contribution is the rhodium and chiral spiro phosphoric acid co-catalyzed N-H insertion reaction between α-diazo ketones and carbamates. rsc.orgresearchgate.net This method is notable for its extremely short reaction times and high enantioselectivities, providing access to a range of α-amino ketones with excellent yields. rsc.org
The aza-benzoin condensation, particularly its enantioselective variants, represents another powerful tool. Thiazolium-based catalysts have been employed to facilitate the cross-coupling of aldehydes with acylimines, yielding a diverse array of α-amido ketones. organic-chemistry.org Furthermore, chiral Brønsted acids have been used to catalyze the enantioselective transfer hydrogenation of α-keto ketimines, producing chiral amino ketones with high yields and enantiomeric excess. rsc.org
Table 1: Overview of Selected Enantioselective Catalytic Methods for α-Aminoketone Synthesis
| Catalytic System | Starting Materials | Key Features | Ref. |
|---|---|---|---|
| Palladium(II) / Chiral Ligand | C-acyl N,O-aminals, Arylboronic acids | Asymmetric arylation of α-keto imines. | nih.gov |
| Rhodium(II) / Chiral Spiro Phosphoric Acid | α-Diazo ketones, Carbamates | N-H insertion; very short reaction times, high enantioselectivity. | rsc.orgresearchgate.net |
| Iridium / Chiral Spiro Ligand | α-Amino ketones | Asymmetric hydrogenation to produce chiral 1,2-amino alcohols. | researchgate.net |
| Chiral Brønsted Acid | α-Keto ketimines | Enantioselective transfer hydrogenation. | rsc.org |
Diastereoselective Approaches in Synthesis
Diastereoselective methods are crucial when the target molecule contains multiple stereocenters. For the synthesis of α-aminoketones, these approaches often rely on the use of chiral auxiliaries or substrates to control the stereochemical outcome of the reaction.
A widely used strategy involves the nucleophilic addition of organometallic reagents to chiral N-sulfinyl imines. nih.gov For instance, the diastereoselective addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl imines provides a reliable pathway to enantioenriched γ-, δ-, and ε-amino ketone derivatives. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the approach of the nucleophile to create the desired stereocenter. nih.gov
Another approach involves the diastereoselective alkylation of enolates derived from chiral templates, such as those based on diketopiperazines. rsc.org Sequential alkylation of these templates can proceed with excellent levels of diastereoselectivity, ultimately affording quaternary α-amino acids after hydrolysis, showcasing a powerful method for controlling stereochemistry at the α-position. rsc.org While the reduction of α-aminoketones is a common route to β-aminoalcohols, the stereochemical outcome can be controlled to produce specific diastereomers (syn or anti), which highlights the influence of protecting groups and reagents on stereoselectivity. cdnsciencepub.comcdnsciencepub.com
Chemical Reactivity and Transformation Pathways of 2 Benzyl Methyl Amino 1 Phenylethanone
Reactivity of the Carbonyl Functional Group
The ketone's carbonyl group is a primary site for chemical transformations, characterized by the electrophilic nature of its carbon atom. This allows for a variety of reactions, including nucleophilic additions, reductions, and condensations.
Nucleophilic Addition Reactions and Subsequent Derivative Formation
The carbonyl carbon of 2-[Benzyl(methyl)amino]-1-phenylethanone is susceptible to attack by nucleophiles. A prominent example of this reactivity is the Grignard reaction. acs.orgmasterorganicchemistry.com The addition of an organomagnesium halide (Grignard reagent, R-MgX) to the ketone leads to the formation of a new carbon-carbon bond and a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding a tertiary alcohol. masterorganicchemistry.comacs.org This reaction provides a powerful method for introducing a wide range of alkyl or aryl substituents at the carbonyl carbon, leading to a diverse set of derivatives.
The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium-alkoxide intermediate. acs.org Hydrolysis then furnishes the final alcohol product. libretexts.org For α-amino ketones, the presence of the adjacent amino group can potentially influence the stereochemical outcome of the addition, although this depends on the specific reaction conditions and reagents used. acs.orgorganic-chemistry.org
Table 1: Examples of Nucleophilic Addition Products This table is illustrative and based on the general reactivity of ketones.
| Nucleophile (Reagent) | Intermediate | Final Product Class |
| Methylmagnesium bromide (CH₃MgBr) | Tertiary magnesium alkoxide | 2-[Benzyl(methyl)amino]-1-phenylpropan-1-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | Tertiary magnesium alkoxide | 2-[Benzyl(methyl)amino]-1,1-diphenyl-ethanol |
Reduction Reactions to Amino Alcohols and Related Derivatives
The carbonyl group of this compound can be readily reduced to a secondary hydroxyl group, converting the α-amino ketone into a 1,2-amino alcohol. This transformation is a cornerstone of its chemistry, yielding the corresponding derivative, 2-[Benzyl(methyl)amino]-1-phenylethanol.
A variety of reducing agents can accomplish this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent used for the reduction of ketones and is effective for this purpose. rsc.orgresearchgate.net The reaction typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol, where the hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon. rsc.org A subsequent workup with a proton source neutralizes the resulting alkoxide to give the alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective. orgsyn.org Numerous methods have been developed for the reduction of α-amino acids and their derivatives to amino alcohols, highlighting the general utility of this transformation. benthamopen.com
Table 2: Common Reducing Agents for Ketone to Alcohol Transformation
| Reagent | Abbreviation | Typical Solvent(s) | Notes |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | A mild and selective reagent for reducing ketones in the presence of less reactive functional groups. benthamopen.com |
| Lithium Aluminum Hydride | LiAlH₄ | Tetrahydrofuran, Diethyl ether | A very powerful and non-selective reducing agent. orgsyn.org |
| Borane-Methyl Sulfide | BMS | Tetrahydrofuran | Can be used for the reduction of amino acids and related compounds. orgsyn.org |
The product of this reduction, 2-[Benzyl(methyl)amino]-1-phenylethanol, is a stable chiral compound that serves as a valuable intermediate in further synthetic applications.
Condensation Reactions with Carbonyl Reagents
The carbonyl group can undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazine (B178648), to form new carbon-nitrogen double bonds. libretexts.org These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism. wikipedia.org
The initial step is the nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the final C=N bonded product. wikipedia.org
For example, reaction with hydroxylamine (NH₂OH) would yield an oxime, while reaction with hydrazine (NH₂NH₂) would produce a hydrazone. Substituted hydrazines, like 2,4-dinitrophenylhydrazine, can also be used to form stable, often crystalline, dinitrophenylhydrazone derivatives, which historically served as a classical method for identifying aldehydes and ketones. libretexts.org These condensation reactions provide a pathway to a variety of derivatives with modified properties and further reactive potential. researchgate.netlibretexts.org
Reactivity of the Tertiary Amine Moiety
The tertiary nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for reactions at the nitrogen center, such as oxidation and quaternization.
N-Oxidation Reactions
The tertiary amine functionality can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The reaction involves the attack of the nucleophilic nitrogen on the electrophilic oxygen atom of the oxidant.
In a molecule with multiple oxidizable sites, such as the N-benzyl and N-methyl groups in this compound, selectivity can be an issue. However, specific reagents have been developed for the selective oxidation and cleavage of C-N bonds. For instance, studies have shown that reagents like N-iodosuccinimide (NIS) can be used for the oxidative demethylation of N-arylmethyl-N-methyl-α-amino esters, indicating that selective transformations at the nitrogen atom are feasible. sci-hub.se Electrochemical methods have also been employed for the selective oxidative cleavage of the benzyl (B1604629) C-N bond in benzylamines. mdpi.com The oxidation of N-benzylamines can sometimes lead to the formation of benzoyl derivatives under certain conditions. rsc.org
Quaternization and Salt Formation
As a Lewis base, the tertiary amine readily reacts with acids to form ammonium (B1175870) salts. ncert.nic.in For example, treatment with hydrochloric acid (HCl) would yield this compound hydrochloride. This salt formation increases the water solubility of the compound and is a common strategy in medicinal chemistry and for purification.
Furthermore, the nucleophilic nitrogen can react with alkylating agents, such as alkyl halides, in a process known as quaternization. researchgate.net This Sₙ2 reaction converts the tertiary amine into a quaternary ammonium salt, which carries a permanent positive charge. Common alkylating agents include methyl iodide (CH₃I), benzyl bromide, and dimethyl sulfate (B86663) ((CH₃)₂SO₄). mdpi.comgoogle.comgoogle.com The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkylating agent, displacing the halide or sulfate leaving group. dnu.dp.ua The resulting quaternary ammonium salts have significantly different physical and chemical properties compared to the parent tertiary amine.
Reactions at the Alpha-Carbon Center
The α-carbon in this compound is positioned between a carbonyl group and an amino group, making it susceptible to a variety of reactions. The electron-withdrawing nature of the adjacent carbonyl group increases the acidity of the α-protons, facilitating their removal to form an enolate or related reactive intermediate.
Enolization and Alpha-Functionalization Reactions
The presence of α-hydrogens allows this compound to form an enolate ion under basic conditions. masterorganicchemistry.com This enolate is a potent nucleophile, enabling the introduction of various functional groups at the α-position. The formation of the enolate is a key step that opens the door to numerous alpha-functionalization reactions.
Enolates can be formed by using a variety of bases, and the choice of base can influence the regioselectivity of enolate formation in unsymmetrical ketones. researchgate.net For this compound, deprotonation at the α-carbon is the most probable pathway. Once formed, this enolate can react with a range of electrophiles.
Table 1: Potential Alpha-Functionalization Reactions
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I) | 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one |
| Aldol (B89426) Addition | Aldehyde (e.g., benzaldehyde) | 2-[Benzyl(methyl)amino]-3-hydroxy-1,3-diphenylpropan-1-one |
N-bromosuccinimide (NBS) can be used for the α-bromination of ketones, which can then undergo nucleophilic substitution to form α-amino ketones. organic-chemistry.org
Rearrangement Pathways
The structure of this compound, particularly the benzyl group attached to the nitrogen atom, makes it a potential precursor for classic organic rearrangement reactions. These rearrangements typically involve the formation of a quaternary ammonium salt, followed by a base-induced migration.
To undergo these rearrangements, the tertiary amine of this compound would first be quaternized, for example, by reaction with an alkyl halide like methyl iodide. This would form a quaternary ammonium salt. In the presence of a strong base, this salt can then undergo rearrangement.
Two of the most relevant potential rearrangements are the Stevens rearrangement and the Sommelet-Hauser rearrangement. chemistry-reaction.comdrugfuture.com
Stevens Rearrangement : This is a numberanalytics.comnih.gov-rearrangement of a quaternary ammonium salt in the presence of a strong base to form a tertiary amine. wikipedia.org The reaction proceeds through the formation of an ylide. wikipedia.org For the quaternized derivative of our title compound, this would likely involve the migration of the benzyl group from the nitrogen to the adjacent carbon, which was formerly the α-carbon of the ketone.
Sommelet-Hauser Rearrangement : This is a chemistry-reaction.comnih.gov-sigmatropic rearrangement of a benzylic quaternary ammonium salt. numberanalytics.comwikipedia.org It competes with the Stevens rearrangement and results in the substitution at the ortho position of the benzyl group. chemistry-reaction.comdrugfuture.comwikipedia.org The reaction is initiated by deprotonation at one of the methyl groups on the nitrogen, followed by a concerted rearrangement involving the aromatic ring. wikipedia.org
Table 2: Plausible Rearrangement Reactions of Quaternized this compound
| Rearrangement | Base | General Outcome |
|---|---|---|
| Stevens Rearrangement | Strong base (e.g., NaH, NaNH₂) | numberanalytics.comnih.gov-migration of the benzyl group |
Participation in Complex Organic Transformations and Annulation Reactions
The functional groups within this compound allow it to serve as a building block in more complex chemical transformations, including the synthesis of heterocyclic rings through annulation reactions. Annulation reactions are processes in which a new ring is formed onto an existing molecule.
One of the key reactions in this context is the Mannich reaction , a three-component condensation involving an active hydrogen compound, an aldehyde, and an amine. wikipedia.orgthermofisher.comnih.gov While this compound is itself a Mannich base, its enolizable ketone can potentially react with an iminium ion (formed from another amine and aldehyde) in a subsequent Mannich-type reaction to build more complex structures.
Furthermore, α-aminoketones are valuable precursors in the synthesis of various nitrogen-containing heterocycles. For instance, they can be utilized in reactions that lead to the formation of pyrroles, imidazoles, or other ring systems, depending on the reaction partner and conditions.
Decarboxylative annulations involving α-amino acids and ketoaldehydes proceed through azomethine ylide intermediates to form indolizidine and quinolizidine (B1214090) derivatives. nih.gov While not directly applicable to the title compound, this illustrates how the combination of amino and carbonyl functionalities can be harnessed for ring-forming reactions.
Another relevant transformation for related structures is the Pictet-Spengler reaction , which is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline. nih.govnih.gov While this compound does not possess the required β-arylethylamine moiety, its structural elements could be modified or incorporated into substrates designed for such cyclizations.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one |
| 2-[Benzyl(methyl)amino]-3-hydroxy-1,3-diphenylpropan-1-one |
| 2-Bromo-2-[benzyl(methyl)amino]-1-phenylethanone |
| Methyl iodide |
| Benzaldehyde |
| N-bromosuccinimide (NBS) |
| Sodium hydride (NaH) |
Advanced Spectroscopic and Mechanistic Investigations of 2 Benzyl Methyl Amino 1 Phenylethanone
High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis
High-resolution spectroscopic techniques are indispensable for determining the precise atomic connectivity and spatial arrangement of molecules. For a molecule like 2-[Benzyl(methyl)amino]-1-phenylethanone, these methods provide critical insights into its conformational preferences and absolute configuration.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and dynamics. For this compound, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in unambiguously assigning all proton and carbon signals, especially in the complex aromatic regions and for the methylene (B1212753) and methine protons of the side chain.
Conformational analysis of related N-benzyl derivatives often reveals hindered rotation around certain bonds at room temperature, leading to the observation of multiple sets of signals for atoms near the site of restricted rotation. suniv.ac.in In the case of this compound, the rotation around the C-N bonds and the C-C bond of the ethylamino fragment could be restricted, leading to different stable conformations in solution. Variable temperature NMR studies would be crucial in exploring these dynamic processes.
Table 1: Representative ¹H and ¹³C NMR Data for a Related N-Benzyl Compound st-andrews.ac.uk
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | ||
|---|---|---|---|
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.40–7.25 (m) | Phenyl-H | 173.0 | C=O |
| 3.656 (s) | OMe | 138.2 | Aromatic C |
| 3.648 (s) | PhCH₂ | 128.9, 128.4, 127.3 | Aromatic CH |
| 3.59 (t, J=5.0 Hz) | CH₂O | 58.8 | CH₂OH |
| 2.86 (t, J=6.7 Hz) | NCH₂CH₂CO₂Me | 58.5 | PhCH₂ |
| 2.66 (t, J=5.0 Hz) | NCH₂CH₂OH | 55.5 | NCH₂CH₂OH |
| 2.52 (t, J=6.7 Hz) | CH₂CO₂Me | 51.7 | OMe |
| 49.1 | NCH₂CH₂CO₂Me | ||
| 32.5 | CH₂CO₂Me |
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation adopted by the molecule in the crystal lattice. This would include the orientation of the benzyl (B1604629) and phenyl groups relative to each other and the conformation of the ethylamino side chain.
Such an analysis would provide invaluable data for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. While no crystal structure for the title compound is available in the provided sources, a study on a related N-benzyl-N,N,N-trimethylethane-1,2-diamine complex with mercury(II) chloride reveals a distorted tetrahedral coordination geometry and an envelope conformation for the five-membered chelate ring. researchgate.net This highlights the conformational flexibility of such N-benzyl substituted diamine backbones. The following table illustrates the type of crystallographic data that would be obtained from an X-ray analysis of a related organic compound.
Table 2: Illustrative Crystal Data and Structure Refinement Parameters for a Representative Organic Molecule
| Parameter | Value |
| Empirical formula | C₁₆H₁₇NO |
| Formula weight | 239.31 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 16.789(5) |
| β (°) | 105.34(3) |
| Volume (ų) | 1385.1(8) |
| Z | 4 |
| Calculated density (g/cm³) | 1.147 |
Given the presence of a stereocenter at the carbon atom bearing the amino group, this compound is a chiral molecule. Chiroptical spectroscopy techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are essential for determining the absolute configuration of enantiomers. These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule.
The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and chromophores around the chiral center. By comparing the experimental ORD or CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute configuration of the synthesized compound can be determined. While specific chiroptical data for the title compound are not available, this technique remains the gold standard for assigning absolute stereochemistry in chiral molecules.
Chromatographic and Mass Spectrometric Methodologies for Reaction Monitoring and Analysis
Chromatographic and mass spectrometric techniques are crucial for assessing the purity of this compound, separating its enantiomers, and identifying intermediates and byproducts in its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC would be the method of choice for determining its purity.
Furthermore, chiral HPLC is indispensable for separating the enantiomers of the compound. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amines and ketones. nih.govresearchgate.netyakhak.org The development of a successful chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the (R)- and (S)-enantiomers. acs.org
The following table illustrates a hypothetical chiral HPLC separation for an α-amino ketone, demonstrating the type of data obtained.
Table 3: Representative Chiral HPLC Separation Data for a Generic α-Amino Ketone
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 2.1 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula (C₁₆H₁₇NO).
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the protonated molecular ion, would yield a characteristic fragmentation pattern. The fragmentation of protonated α-amino acids and their derivatives often involves characteristic losses, such as the loss of water, ammonia, and carbon monoxide. nih.govnih.gov The high-resolution measurement of these fragment ions allows for their unambiguous assignment, providing valuable structural information. For instance, the fragmentation of N-benzyl compounds often shows a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which arises from the benzyl group. nih.gov
Table 4: Plausible HRMS Fragmentation Data for Protonated this compound
| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₆H₁₈NO⁺ | 240.1383 | 240.1385 |
| [M+H - C₇H₇]⁺ | C₉H₁₁NO⁺ | 150.0862 | 150.0861 |
| [C₇H₇]⁺ | Tropylium ion | 91.0542 | 91.0543 |
| [C₆H₅CO]⁺ | Benzoyl cation | 105.0335 | 105.0334 |
Computational and Theoretical Chemistry Studies on 2 Benzyl Methyl Amino 1 Phenylethanone
Computational Design of Novel Derivatives and Reaction Conditions
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering powerful methods to predict molecular properties, elucidate reaction mechanisms, and guide the synthesis of novel compounds with desired characteristics. While specific computational studies focused exclusively on 2-[Benzyl(methyl)amino]-1-phenylethanone are not extensively documented in publicly available literature, the principles and methodologies are well-established. This section explores how computational approaches could be applied to design novel derivatives of this compound and to optimize their reaction conditions, drawing parallels from studies on structurally related compounds.
Computational Design of Novel Derivatives
The in silico design of new chemical entities aims to predict the biological activity, physicochemical properties, and potential applications of hypothetical molecules before their actual synthesis, thereby saving significant time and resources. Key computational techniques applicable to the design of derivatives of this compound include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore mapping.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. In a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA), the 3D steric and electrostatic fields of a set of molecules are correlated with their activities.
For instance, a CoMFA study on benzyl (B1604629) vinylogous derivatives, which share structural motifs with this compound, successfully generated a model with high predictive ability for phosphodiesterase 3B (PDE3B) inhibition. arabjchem.org The model yielded a high cross-validated correlation coefficient (q²) of 0.556 and a non-cross-validated correlation coefficient (r²) of 0.936, indicating a strong correlation between the structural descriptors and the observed biological activity. arabjchem.org
A similar approach for this compound derivatives would involve:
Synthesizing a library of derivatives with systematic modifications to the benzyl or phenyl rings (e.g., adding electron-donating or electron-withdrawing groups).
Aligning the 3D structures of these derivatives.
Calculating their steric and electrostatic fields.
Using statistical methods like Partial Least Squares (PLS) to build a predictive model based on their measured activity.
The resulting contour maps from such a study would highlight regions where bulky, electropositive, or electronegative substituents could enhance or diminish activity, guiding the design of more potent analogs.
Table 1: Hypothetical CoMFA Statistical Results for Designed Derivatives
This table illustrates the type of statistical validation that would be expected from a robust 3D-QSAR model.
| Parameter | Value | Description |
| Cross-Validated q² | 0.556 | Represents the internal predictive ability of the model, based on the study of benzyl vinylogous derivatives. arabjchem.org |
| Non-Cross-Validated r² | 0.936 | Indicates the goodness of fit for the training set data. arabjchem.org |
| Standard Error of Estimation (SEE) | 0.231 | Measures the deviation of the predicted values from the experimental values. arabjchem.org |
| F-statistic | 62.78 | Indicates the statistical significance of the model. arabjchem.org |
| Optimum Number of Principal Components | 4 | The number of latent variables used to build the PLS model. arabjchem.org |
Molecular Docking and Pharmacophore Mapping
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for structure-based drug design. Studies on various benzylamine (B48309) and benzamide (B126) derivatives have successfully used docking to understand binding interactions. researchgate.netnih.gov For example, in the design of novel cholesteryl ester transfer protein (CETP) inhibitors, induced-fit docking showed that trifluoromethyl benzamide derivatives accommodated the CETP active site, with hydrophobic interactions predominating the complex formation. researchgate.net
To design derivatives of this compound, one would first need to identify a relevant biological target. Once a target is identified, docking simulations could:
Predict the binding affinity (docking score) of newly designed derivatives.
Visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the derivative and amino acid residues in the target's active site.
Guide modifications to the parent structure to improve these interactions.
Pharmacophore mapping complements docking by identifying the essential 3D arrangement of chemical features necessary for biological activity. This "pharmacophore" can then be used as a template to screen virtual libraries for new potential derivatives. researchgate.net
Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives
This table presents hypothetical docking scores against a target, where a more negative score typically indicates a stronger predicted binding affinity.
| Derivative ID | Modification on Benzyl Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| DERIV-01 | 4-Fluoro | -7.8 | TYR23, PHE88, LEU102 |
| DERIV-02 | 4-Chloro | -8.2 | TYR23, PHE88, TRP105 |
| DERIV-03 | 4-Methoxy | -7.5 | SER22, TYR23, LEU102 |
| DERIV-04 | 3,5-Dichloro | -8.9 | TYR23, TRP105, VAL115 |
Computational Design of Reaction Conditions
Theoretical chemistry provides powerful tools to study reaction mechanisms, transition states, and kinetics, thereby enabling the optimization of synthetic routes. Density Functional Theory (DFT) is a common method used for these calculations.
A theoretical study on the association reactions of phenyl + allyl and benzyl + vinyl radicals provides a framework for how reaction conditions can be computationally modeled. osti.gov The study investigated the potential energy surface of the reactions, identified various product channels, and calculated rate constants over a wide range of temperatures and pressures. osti.gov The results showed that at typical combustion temperatures, the main products were benzyl + vinyl and phenyl + allyl, respectively, and that collisional stabilization of the intermediate was dominant at lower temperatures. osti.gov
For the synthesis of this compound, common routes include condensation reactions. smolecule.com Computational modeling could be employed to:
Elucidate Reaction Mechanisms: Map the entire reaction pathway, identifying intermediates and transition states for competing reactions, such as condensation versus reduction.
Calculate Activation Barriers: Determine the energy required to overcome the transition state for each step. A lower activation barrier indicates a more favorable reaction pathway.
Simulate Solvent and Catalyst Effects: Model how different solvents or catalysts (e.g., acid catalysts in condensation reactions) influence the reaction energetics and selectivity, helping to identify optimal conditions. smolecule.com
By comparing the computed activation energies for different proposed synthetic routes, chemists can prioritize laboratory experiments on the most promising pathways.
Table 3: Hypothetical Computed Activation Barriers for Synthetic Routes
This table shows how computational chemistry could be used to compare the feasibility of different reaction pathways.
| Reaction Pathway | Catalyst/Conditions | Computed Activation Energy (kcal/mol) | Predicted Outcome |
| Condensation of propiophenone (B1677668) and N-methylbenzylamine | Acid Catalyst | 15.2 | Favorable pathway under acidic conditions. |
| Reductive Amination of a precursor diketone | NaBH₄ | 22.5 | Higher energy barrier, likely requiring more forcing conditions. |
| Photochemical Synthesis | UV Light | 18.7 | Feasible alternative, potentially offering different selectivity. smolecule.com |
| Nucleophilic Substitution on an alpha-haloketone precursor | Base | 14.8 | Highly favorable, suggesting this could be an efficient route. |
2 Benzyl Methyl Amino 1 Phenylethanone As a Versatile Synthetic Building Block
Role in the Synthesis of Complex Nitrogen-Containing Scaffolds
The inherent reactivity of the α-aminoketone functionality makes 2-[Benzyl(methyl)amino]-1-phenylethanone a promising precursor for the synthesis of a variety of nitrogen-containing heterocyclic scaffolds. The strategic placement of the amino and keto groups allows for intramolecular cyclization reactions, as well as intermolecular condensations, to form stable ring systems that are prevalent in medicinal chemistry and materials science.
Research into the reactivity of α-aminoketones has demonstrated their utility in forming a range of heterocyclic systems. While specific studies on this compound are not extensively documented in this context, the general principles of α-aminoketone chemistry can be applied to understand its synthetic potential. For instance, the ketone functionality can be transformed into a reactive intermediate, such as an enolate or enamine, which can then participate in cyclization reactions. Alternatively, the carbonyl group can act as an electrophile, reacting with external nucleophiles in condensation reactions that lead to heterocycle formation.
The synthesis of various nitrogen heterocycles often proceeds through the generation of α-aminoalkyl radicals from related secondary amines, which then undergo addition to unsaturated systems followed by cyclization. researchgate.net While this compound is a tertiary amine, its core structure is analogous to precursors used in these syntheses. Methodologies involving the reaction of α-aminoalkynes with carbonyls also provide a pathway to nitrogen-containing heterocycles like pyridines. nih.gov
Below is a table summarizing various nitrogen-containing scaffolds that have been synthesized from α-aminoketone precursors, illustrating the potential applications of this compound in this area.
| Heterocyclic Scaffold | Synthetic Approach (General) | Potential Precursor from this compound |
| Pyridines | Gold-catalyzed reaction of propargylamines with ketones. nih.gov | Modification of the methyl or benzyl (B1604629) group to an alkyne-containing moiety. |
| Pyrroles & γ-Lactams | Visible light-mediated addition of α-aminoalkyl radicals to α,β-unsaturated carbonyls. researchgate.net | Generation of a radical at the α-carbon, though less straightforward from a tertiary amine. |
| Piperazines & Morpholines | Tin Amine Protocol (SnAP) or Silicon Amine Protocol (SLAP) reagents with aldehydes/ketones. taylorfrancis.com | The core structure could potentially be a target for synthesis using these methods. |
| Fused Azaheteroaromatics | Metal-free reactions of propargylamines with (hetero)aromatic aldehydes. nih.gov | Functionalization to introduce a propargylamine (B41283) equivalent. |
It is important to note that direct application of these methods to this compound might require its chemical modification to fit the specific reaction requirements. However, the α-aminoketone core remains a highly valuable and versatile starting point for the strategic construction of these and other complex nitrogenous frameworks.
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The ketone functionality of this compound makes it a suitable candidate for participation in several important MCRs, most notably the Passerini and Ugi reactions. wikipedia.orgnih.govnih.govthieme-connect.de
The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, an isocyanide, and a carbonyl compound (an aldehyde or ketone) to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org In this context, this compound could serve as the ketone component. Studies have shown that α-substituted ketones can be effective substrates in Passerini reactions. nih.gov The general mechanism involves the formation of an intermediate from the interaction of the carbonyl compound and the carboxylic acid, which is then trapped by the isocyanide. organic-chemistry.org
The Ugi four-component reaction (U-4CR) is even more versatile, combining a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acylamino-carboxamide. thieme-connect.debeilstein-journals.orgnih.gov While the classical Ugi reaction utilizes a primary amine, variations exist. For the involvement of this compound as the ketone component, an external primary amine would be required. The reaction proceeds through the formation of an imine from the amine and ketone, which is then activated by the carboxylic acid and attacked by the isocyanide. nih.gov
The products of such MCRs are often complex, peptide-like molecules with significant potential for applications in drug discovery and materials science. The incorporation of the 2-[Benzyl(methyl)amino]-1-phenyl moiety would introduce a specific structural and functional element into the resulting MCR products.
| Multicomponent Reaction | Reactants | General Product | Potential Role of this compound |
| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide wikipedia.org | Ketone Component |
| Ugi Reaction | Ketone, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino-Carboxamide thieme-connect.de | Ketone Component |
The utility of α-substituted ketones in isonitrile-based MCRs has been explored, with some studies indicating that they can be more reactive than their unsubstituted counterparts. nih.gov This suggests that this compound could be a highly effective substrate in such transformations, leading to a diverse array of complex molecules.
Development of Chiral Auxiliaries and Ligand Precursors from this compound
A significant application of this compound in advanced organic synthesis lies in its potential as a precursor to chiral molecules, specifically chiral auxiliaries and ligands for asymmetric catalysis. nih.govwikipedia.orgtcichemicals.com This potential is realized through the reduction of the ketone functionality to a hydroxyl group, yielding the corresponding chiral amino alcohol, 2-[Benzyl(methyl)amino]-1-phenylethanol. chemimpex.commatrixscientific.com The presence of two stereocenters in this reduced product makes it a valuable chiral building block.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.com Chiral amino alcohols are a well-established class of compounds used for this purpose. For example, pseudoephedrine and pseudoephenamine, which share a similar 1-phenyl-2-aminoalcohol backbone, are effective chiral auxiliaries in asymmetric alkylation reactions. nih.gov The chiral alcohol derived from this compound could be attached to a carboxylic acid to form an amide, and the stereogenic centers of the auxiliary would then control the facial selectivity of enolate reactions. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
Chiral Ligand Precursors: Chiral ligands are essential for transition metal-catalyzed asymmetric synthesis. mdpi.comenamine.net Chiral 1,2-amino alcohols are privileged scaffolds for the synthesis of a wide variety of ligands. researchgate.net The amino and hydroxyl groups of 2-[Benzyl(methyl)amino]-1-phenylethanol can be selectively functionalized to create bidentate ligands. For instance, the hydroxyl group can be converted into a phosphinite or ether, and the amino group can be part of a larger chelating system. These ligands can then coordinate to a metal center, creating a chiral environment that induces enantioselectivity in catalytic reactions such as hydrogenation, C-H functionalization, or conjugate addition. nih.govmdpi.com
The table below presents examples of chiral auxiliaries and ligand types that are based on amino alcohol scaffolds, highlighting the potential for derivatives of 2-[Benzyl(methyl)amino]-1-phenylethanol.
| Chiral Application | Parent Scaffold Type | Functional Groups Utilized | Example of Application |
| Chiral Auxiliary | Phenyl-amino-alcohol (e.g., Pseudoephedrine) nih.gov | Amine (forms amide with substrate), Hydroxyl and Methyl groups (direct stereochemistry) | Asymmetric alkylation of enolates nih.gov |
| Chiral Ligand | 1,2-Amino-alcohol researchgate.net | Amino and Hydroxyl groups (serve as coordination sites or points for further functionalization) | Asymmetric reduction of ketones, asymmetric C-H functionalization mdpi.commdpi.com |
| Chiral Organocatalyst | 1-Phenylethylamine derivatives nih.gov | Amine functionality (acts as the catalytic center) | Asymmetric additions to carbonyls nih.gov |
Given the ready availability of methods for the asymmetric reduction of ketones, it is conceivable that enantiomerically pure 2-[Benzyl(methyl)amino]-1-phenylethanol can be prepared from this compound. This would open up a wide range of possibilities for its use in the development of new and effective tools for asymmetric synthesis.
Emerging Research Directions and Future Perspectives in the Chemistry of 2 Benzyl Methyl Amino 1 Phenylethanone
Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of 2-[Benzyl(methyl)amino]-1-phenylethanone, several emerging methodologies align with these principles.
Biocatalysis: One of the most promising avenues for the sustainable synthesis of α-aminoketones is the use of enzymes. Biocatalysis offers high stereospecificity and regioselectivity under mild reaction conditions, often in aqueous media. nih.govnih.gov Enzymes such as α-oxoamine synthases can catalyze the formation of α-aminoketones in a single step from readily available amino acid precursors, eliminating the need for protecting groups and reducing the number of synthetic steps. nih.gov The application of engineered enzymes could provide a direct and environmentally friendly route to chiral this compound.
Photochemical Synthesis: Harnessing light as a renewable energy source for chemical transformations is a key aspect of green chemistry. Recent research has demonstrated the synthesis of α-aminoketones through sunlight-promoted three-component reactions. rsc.org These methods can proceed under ambient conditions without the need for external photocatalysts or additives, forming complex molecules from simple starting materials in an atom-economical fashion. rsc.org Such approaches could be adapted for the synthesis of this compound, significantly reducing the environmental impact compared to traditional methods.
Transition-Metal-Free Catalysis: The use of transition metals in catalysis, while highly effective, can lead to concerns about toxicity and environmental contamination. Consequently, there is a growing interest in developing transition-metal-free catalytic systems. For instance, the use of ammonium (B1175870) iodide as a catalyst with sodium percarbonate as a co-oxidant enables the direct α-C-H amination of ketones, providing a metal-free pathway to α-aminoketones. organic-chemistry.org
| Sustainable Synthetic Method | Key Advantages | Potential Application for this compound |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. nih.govnih.gov | Enantioselective synthesis of chiral isomers. |
| Photochemical Synthesis | Use of renewable energy, atom economy, catalyst-free options. rsc.org | Direct synthesis from simple precursors using sunlight. |
| Transition-Metal-Free Catalysis | Avoids toxic metal catalysts, environmentally benign. organic-chemistry.org | Greener synthesis through direct C-H amination. |
Exploration of Unconventional Reactivity and Catalytic Transformations
Moving beyond traditional synthetic disconnections, chemists are exploring novel ways to construct and modify molecules. For this compound, this involves leveraging modern catalytic methods to forge key bonds in unprecedented ways.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. acs.orgacs.orgacs.org This strategy has been successfully applied to the synthesis of α-aminoketones through the coupling of carboxylic acids with amines. acs.orgacs.orgacs.org This approach allows for the direct acylation of α-amino C(sp3)–H bonds, a transformation that is challenging to achieve with traditional methods. acs.orgacs.orgacs.org The application of photoredox catalysis could open new synthetic routes to this compound and its derivatives.
Carbene Catalysis: N-Heterocyclic carbenes (NHCs) have proven to be versatile catalysts for a wide range of organic transformations. acs.orgacs.orgacs.org The combination of carbene catalysis with photoredox catalysis has enabled the synthesis of α-aminoketones from carboxylic acids, showcasing a novel approach to C-C bond formation. acs.orgacs.orgacs.org This dual catalytic system allows for the activation of otherwise unreactive starting materials, expanding the toolkit for the synthesis of complex ketones.
Enantioselective Transformations: The development of catalytic enantioselective methods is crucial for accessing single-enantiomer drugs and other chiral molecules. In the context of α-aminoketones, significant progress has been made in the enantioselective alkylation of ketimines and the functionalization of aldehydes. acs.orgnih.govnih.gov Chiral primary amine catalysts and chiral metal complexes have been employed to control the stereochemical outcome of reactions, providing access to optically active α-amino acid derivatives. acs.orgnih.gov These strategies could be adapted to produce enantiomerically pure this compound.
Integration with Automation and High-Throughput Screening in Organic Synthesis Research
The fields of robotics and automation are beginning to revolutionize the practice of organic synthesis. For a molecule like this compound, these technologies offer the potential to accelerate the discovery of new synthetic routes and the optimization of reaction conditions.
High-Throughput Screening: High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical reactions in parallel. researchgate.netnih.govenamine.net This is particularly valuable for the discovery of new catalysts and reaction conditions. For the synthesis of this compound, HTS could be used to screen a library of potential catalysts or to quickly evaluate a wide range of starting materials for a particular transformation. researchgate.netnih.gov
| Technology | Impact on Research | Application to this compound |
| Automated Synthesis | Increased speed, precision, and safety in synthesis. medium.com | Rapid optimization of synthetic routes and reaction conditions. |
| High-Throughput Screening | Rapid discovery of new reactions and catalysts. researchgate.netnih.gov | Efficient screening of catalyst libraries for improved synthesis. |
| AI-Driven Robotics | Autonomous design and execution of experiments. nih.govdrugtargetreview.com | De novo discovery of novel synthetic pathways. |
Advanced Computational Methodologies for Predictive Chemistry and Material Science Innovations
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, computational methods can provide valuable insights into its structure, properties, and potential applications.
Predictive Reaction Modeling: Computational models are increasingly being used to predict the outcomes of chemical reactions. patsnap.comrsc.org Techniques such as Density Functional Theory (DFT) can be used to calculate the energetics of reaction pathways and transition states, helping to elucidate reaction mechanisms and predict product distributions. patsnap.com For the synthesis of this compound, these models could be used to design more efficient synthetic routes and to understand the factors that control selectivity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a computational method used to correlate the three-dimensional structure of molecules with their biological activity. arabjchem.orgresearchgate.net While the primary focus of this article is on the chemistry of this compound, if this compound were to be investigated for potential biological applications, 3D-QSAR models could be developed to guide the design of more potent analogs. arabjchem.orgresearchgate.net
Materials Science Innovation: Computational modeling is also playing an increasingly important role in the design of new materials with specific properties. By understanding the electronic and structural properties of molecules like this compound, it may be possible to predict their suitability for various applications, such as in organic electronics or as components of advanced polymers.
Q & A
Basic Research Questions
Q. What are the recommended HPLC parameters for assessing the purity of 2-[Benzyl(methyl)amino]-1-phenylethanone in research settings?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size). A mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) is effective for resolving impurities. Set the flow rate to 1.0 mL/min, detection wavelength to 254 nm, and column temperature to 25°C. Calibrate using certified reference standards to ensure accuracy. For compounds with similar structures (e.g., phenethylamine derivatives), retention times typically range between 8–12 minutes under these conditions .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : Perform 1H and 13C NMR in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). Key signals include aromatic protons (δ 7.2–7.5 ppm) and the methylamino group (δ 2.3–2.8 ppm). DEPT-135 can confirm carbon types (e.g., quaternary vs. methyl).
- IR : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and N-H stretches (if present) around 3300 cm⁻¹.
- HRMS : Use electrospray ionization (ESI+) to confirm the molecular ion ([M+H]+) and isotopic pattern. For example, a molecular formula of C16H17NO would yield an exact mass of 239.1310 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Storage : Keep in a tightly sealed container at 2–8°C, away from ignition sources.
- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in a chemical waste container, and ventilate the area.
- Exposure Response : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution immediately .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation kinetics via HPLC at timed intervals (0, 24, 48, 72 hours).
- Data Analysis : Use Arrhenius plots to model degradation rates. Conflicting results may arise from oxidation byproducts; employ LC-MS/MS to identify degradation products (e.g., N-oxides or hydrolyzed ketones).
- Mitigation : Add antioxidants (e.g., BHT) in acidic conditions or use nitrogen-purged vials to suppress oxidation .
Q. What strategies are effective for resolving stereochemical ambiguities in chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) + 0.1% diethylamine. Monitor enantiomer separation at 220 nm.
- NMR with Chiral Shift Reagents : Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split signals for enantiomeric differentiation.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configurations .
Q. How can isotopic labeling (e.g., deuterium) assist in tracking metabolic pathways of this compound in in-vitro studies?
- Methodological Answer :
- Synthesis of Deuterated Analogs : Replace hydrogen atoms at metabolically stable positions (e.g., benzyl or methyl groups) with deuterium via catalytic deuteration or using deuterated reagents (e.g., D2O in reductive amination).
- Application : Use LC-MS/MS to trace deuterated metabolites. For example, phenethylamine-d4 analogs show distinct m/z shifts (e.g., +4 Da), enabling precise tracking of Phase I/II metabolism in hepatocyte assays .
Q. What experimental approaches are recommended to study the compound’s adsorption behavior on indoor surface materials?
- Methodological Answer :
- Surface Preparation : Use cleaned glass, stainless steel, or polyethylene surfaces. Deposit nanogram quantities of the compound via spin-coating.
- Microspectroscopic Analysis : Employ atomic force microscopy (AFM) to map surface topography and time-of-flight secondary ion mass spectrometry (ToF-SIMS) to detect adsorbed molecules.
- Environmental Simulation : Conduct experiments in controlled humidity (30–70% RH) and temperature (20–25°C) chambers to mimic indoor conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
